2-Butyldibenzothiophene

Vue d'ensemble

Description

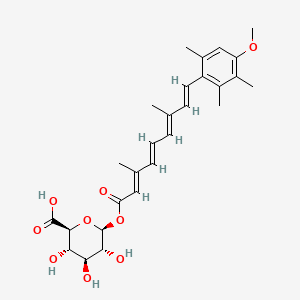

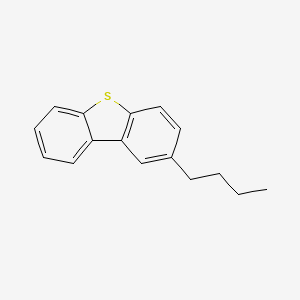

2-Butyldibenzothiophene is a chemical compound used for medicinal purposes . It has a molecular formula of C16H16S and a molecular weight of 240.36 .

Synthesis Analysis

The synthesis of benzothiophenes, which include 2-Butyldibenzothiophene, can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of 2-Butyldibenzothiophene can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Applications De Recherche Scientifique

Pharmaceutical Development:

- 2-Butyldibenzothiophene derivatives, specifically 2-arylbenzothiophenes, have been explored in the synthesis of selective estrogen receptor modulators (SERMs). These compounds show potential in treating conditions like postmenopausal osteoporosis. For example, a study synthesized analogues of raloxifene, a SERM, showing potent efficacy in in vivo assays related to bone and cholesterol metabolism, without stimulating uterine tissue (Grese et al., 1998).

Environmental Science:

- In the field of environmental remediation, 2-Butyldibenzothiophene derivatives have been used in the removal of organosulfur pollutants. A study demonstrated the use of ionic liquids for the efficient removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions, achieving high extraction efficiency (Enayati & Faghihian, 2015).

Material Science:

- In material science, 2-Butyldibenzothiophene derivatives are utilized in the synthesis of various compounds with potential applications in electronics and optoelectronics. For instance, a study on the phosphonium acidic ionic liquid catalyzed synthesis of 2-arylbenzothiazoles highlighted their utility in producing materials with broad substrate scope and good yield (Nguyen et al., 2018).

Chemical Synthesis:

- 2-Butyldibenzothiophene is integral in chemical synthesis processes, such as in the synthesis of 2-arylbenzothiazoles. A study detailed the synthesis of new 2-phenylbenzothiazoles, demonstrating potent and selective antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents (Mortimer et al., 2006).

Propriétés

IUPAC Name |

2-butyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQMTJNPMZQPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703375 | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyldibenzothiophene | |

CAS RN |

147792-31-2 | |

| Record name | 2-Butyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147792-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/no-structure.png)

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)